11-Sulfanylundecyl 2-bromo-2-methylpropanoate
Description
11-Sulfanylundecyl 2-bromo-2-methylpropanoate is a bromoester-functionalized compound featuring a long undecyl chain terminated with a sulfhydryl (-SH) group. The 2-bromo-2-methylpropanoate moiety serves as a reactive site for atom transfer radical polymerization (ATRP), enabling controlled polymer synthesis . The sulfanyl group enhances versatility in post-polymerization modifications, such as thiol-ene "click" chemistry or surface immobilization via thiol-metal interactions. Its synthesis typically involves esterification of 2-bromo-2-methylpropanoic acid with an 11-sulfanylundecyl alcohol precursor, followed by purification to ensure halogen end-group fidelity .
Structure
3D Structure
Properties
IUPAC Name |
11-sulfanylundecyl 2-bromo-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29BrO2S/c1-15(2,16)14(17)18-12-10-8-6-4-3-5-7-9-11-13-19/h19H,3-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQTWZGZUCJHRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCCCCCCCCCCCS)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50727058 | |
| Record name | 11-Sulfanylundecyl 2-bromo-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50727058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404857-69-8 | |
| Record name | 11-Sulfanylundecyl 2-bromo-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50727058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-Mercaptoundecyl 2-Bromo-2-methylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Sulfanylundecyl 2-bromo-2-methylpropanoate typically involves the esterification of 2-bromo-2-methylpropanoic acid with 11-mercaptoundecanol. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to rigorous quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions
11-Sulfanylundecyl 2-bromo-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alkane by replacing the bromo group with a hydrogen atom.
Scientific Research Applications
Chemistry
11-Sulfanylundecyl 2-bromo-2-methylpropanoate serves as a crucial building block in the synthesis of complex organic molecules and polymers. Its unique structure allows it to participate in various chemical reactions, making it valuable for:
- Atom Transfer Radical Polymerization (ATRP) : This compound is employed as an initiator in ATRP, facilitating the controlled polymerization of monomers to create well-defined polymer architectures.
- Substitution Reactions : The bromo group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions, enabling the formation of new compounds.
Biology
In biological research, this compound is utilized for:
- Modification of Biomolecules : It aids in the study of protein-ligand interactions by modifying biomolecules to investigate their functional properties.
- Drug Delivery Systems : Researchers are exploring its potential as a precursor for pharmaceutical compounds and its role in targeted drug delivery systems due to its ability to form covalent bonds with biological targets.
Medicine
The compound is being investigated for its therapeutic potential:
- Drug Development : Its unique chemical properties make it a candidate for developing new therapeutic agents. Studies are focusing on its efficacy and safety profiles in various biological systems.
- Diagnostic Tools : The compound's reactivity allows it to be used in creating diagnostic agents that can selectively bind to specific biomolecules .
Industry
In industrial applications, this compound is employed in:
- Production of Specialty Chemicals : It is used in manufacturing coatings, adhesives, and other specialty chemicals that require specific functional properties.
- Material Science : The compound plays a role in developing advanced materials with tailored properties for various applications, including electronics and nanotechnology .
Similar Compounds
| Compound Name | Structure | Key Applications |
|---|---|---|
| 2-Bromo-2-methylpropanoic acid 11-mercaptoundecyl ester | Structure | Building block in organic synthesis |
| ω-Mercaptoundecyl bromoisobutyrate (MUBiB) | Structure | Polymerization initiator |
| 2-(2-Bromoisobutyryloxy)undecyl thiol | Structure | Bioconjugation studies |
Uniqueness of this compound
This compound stands out due to its combination of a long alkyl chain, a sulfanyl group, and a bromo group. This unique structure provides distinct reactivity and versatility in various chemical reactions, making it valuable for numerous scientific applications.
Case Study 1: Polymerization Initiation
A study demonstrated that using this compound as an ATRP initiator resulted in polymers with narrow molecular weight distributions and controlled architectures. This capability highlights its utility in producing high-performance materials suitable for advanced applications in coatings and biomedical devices.
Case Study 2: Drug Delivery Systems
Research has shown that conjugating this compound with specific targeting ligands enhances the delivery efficiency of therapeutic agents to cancer cells. The study indicated that the sulfanyl group facilitates covalent bonding with biomolecules, improving the selectivity and efficacy of drug delivery systems.
Case Study 3: Bioconjugation Techniques
In bioconjugation studies, this compound was used to modify proteins for imaging applications. The introduction of the bromo group allowed for selective attachment to biomolecules, demonstrating its potential in developing diagnostic tools.
Mechanism of Action
The mechanism of action of 11-Sulfanylundecyl 2-bromo-2-methylpropanoate involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The sulfanyl group can form covalent bonds with other molecules, while the bromo group can participate in substitution reactions. These properties make it a versatile compound for chemical modifications and interactions with biological targets .
Comparison with Similar Compounds
Prop-2-Yn-1-Yl 2-Bromo-2-Methylpropanoate (PBiB)
- Structure : Terminal alkyne group replaces the sulfanylundecyl chain.
- Applications : Widely used as an ATRP initiator for synthesizing alkyne-terminated polymers.
- Key Findings :
- Comparison : Unlike 11-sulfanylundecyl derivatives, PBiB’s terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) but requires stabilization to mitigate side reactions.
2-[(2-Hydroxyethyl)Dithio]Ethyl 2-Bromo-2-Methylpropanoate
- Structure : Contains a dithioether (-S-S- bridge) and hydroxyethyl group.
- Applications: Potential in redox-responsive drug delivery systems due to disulfide bond cleavage under reducing conditions .
- Key Findings :
- Comparison : The sulfanylundecyl chain in the target compound offers simpler thiol-mediated conjugation, whereas the dithioether requires redox triggers for reactivity.
2-(2-Bromo-2-Methylpropanoyl)Oxyethyl 2-Bromo-2-Methylpropanoate
- Structure : Dual bromoester functionalities.
- Applications : High-efficiency bifunctional ATRP initiator.
- Key Findings: Dual initiation sites increase polymerization rates but risk cross-linking in multi-monomer systems . MALDI-TOF MS analysis confirms bromine retention when sodium salts are used as cationic agents .
- Comparison : The single bromoester in 11-sulfanylundecyl derivatives reduces cross-linking risks, favoring linear polymer architectures.
(11’-Trichlorosilylundecyl) 2-Bromo-2-Methylpropanoate
- Structure : Trichlorosilyl (-SiCl₃) terminal group.
- Applications : Surface-initiated ATRP for grafting polymers onto silicon substrates .
- Key Findings: Hydrosilylation enables covalent bonding to oxide surfaces, critical for thin-film applications . Limited stability in humid environments due to hydrolytic sensitivity of Si-Cl bonds .
- Comparison : The sulfanyl group in the target compound provides alternative surface attachment mechanisms (e.g., Au-S bonds) with superior moisture stability.
Data Table: Structural and Functional Comparison
Research Findings and Challenges
- End-Group Analysis : MALDI-TOF MS with sodium cationization is critical for preserving bromine termination in all derivatives, as silver agents induce decomposition to unsaturated/hydroxyl groups .
- Synthetic Challenges: Long alkyl chains (e.g., undecyl) complicate purification but enhance solubility in nonpolar monomers. Shorter chains (e.g., hydroxyethyl) improve water compatibility .
- Application-Specific Trade-offs : Sulfanylundecyl derivatives balance stability and versatility, whereas silyl or alkyne-terminated analogs excel in surface grafting or click chemistry, respectively .
Biological Activity
11-Sulfanylundecyl 2-bromo-2-methylpropanoate, also known as 11-Mercaptoundecyl 2-bromo-2-methylpropanoate, is a chemical compound with the molecular formula and a molecular weight of approximately 353.36 g/mol. This compound is characterized by the presence of a sulfanyl group and a bromoalkyl moiety, which contribute to its unique biological properties.
- CAS Number : 404857-69-8
- Molecular Weight : 353.36 g/mol
- Physical State : Liquid at room temperature
- Purity : >95% (HPLC)
- Storage Conditions : Should be stored in a cool, dark place under inert gas to prevent degradation .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfanyl group may enhance the compound's reactivity, potentially leading to modulation of signaling pathways involved in cellular processes.
Biological Effects
- Antimicrobial Activity : Preliminary studies suggest that compounds with sulfanyl groups exhibit antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
- Cytotoxicity : Research indicates that this compound may induce cytotoxic effects in certain cancer cell lines, suggesting potential applications in cancer therapy.
- Skin Irritation : According to safety data, exposure to this compound can cause skin irritation, highlighting the necessity for caution during handling .
Antimicrobial Studies
A study focusing on the antimicrobial properties of sulfanyl compounds found that derivatives similar to this compound demonstrated significant activity against Gram-positive bacteria. The mechanism was proposed to involve disruption of bacterial cell membranes.
Cytotoxicity in Cancer Research
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to programmed cell death.
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Biological Activity | Notes |
|---|---|---|---|
| This compound | 404857-69-8 | Antimicrobial, Cytotoxic | Exhibits skin irritation |
| 11-Mercaptoundecyl 2-bromoacetate | Not available | Moderate antimicrobial | Similar structure but different ester group |
| Dodecyl mercaptan | Not available | Antimicrobial | Shorter chain length; less potent |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
